molecular formula C9H22O2Si B058167 2-(tert-Butyldimethylsilanyloxy)propan-1-ol CAS No. 142072-07-9

2-(tert-Butyldimethylsilanyloxy)propan-1-ol

Cat. No.: B058167
CAS No.: 142072-07-9
M. Wt: 190.35 g/mol
InChI Key: FRYOCKYIGKFINL-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilanyloxy)propan-1-ol is a valuable bifunctional synthon featuring a tert-butyldimethylsilyl (TBS) protected primary alcohol and a free secondary alcohol. This unique architecture makes it an indispensable building block in complex organic synthesis, particularly in the construction of pharmaceutical intermediates and natural products. The primary alcohol, protected as its TBS ether, exhibits robust stability against a wide range of reaction conditions, including basic media and nucleophilic attack, allowing for selective manipulation of the free secondary hydroxyl group. Researchers utilize this compound extensively in iterative synthetic sequences for the preparation of polyketide fragments, nucleoside analogs, and sugar derivatives. Its primary research value lies in its role as a strategic precursor; the free secondary alcohol can be further functionalized through oxidation, esterification, or alkylation, while the TBS group can be cleanly deprotected under mild acidic conditions (e.g., HF-pyridine, TBAF) at a late stage to unveil the primary alcohol, enabling precise control over molecular architecture. This controlled, step-wise unveiling of functionality is critical for synthesizing complex, multi-functional molecules with high regio- and chemoselectivity, making this compound a cornerstone reagent in modern methodological and target-oriented synthesis research.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOCKYIGKFINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactivity of Alcohols Toward Silylating Agents

The selective protection of hydroxyl groups in 1,2-propanediol derivatives hinges on the differential reactivity of primary and secondary alcohols. Tertiary alcohols exhibit the lowest reactivity due to steric hindrance, while primary alcohols generally demonstrate higher nucleophilicity compared to secondary alcohols in aprotic solvents. However, this trend can be inverted through strategic use of sterically demanding silylating reagents or kinetic control conditions. For 1,2-propanediol, the primary hydroxyl at C1 typically reacts preferentially with conventional silyl chlorides such as TBDMS-Cl, necessitating specialized approaches for selective C2 protection.

Influence of Solvent and Base on Selectivity

Polar aprotic solvents like dimethylformamide (DMF) enhance silylation rates by stabilizing charged intermediates, while less polar media such as dichloromethane favor thermodynamic control. The choice of base significantly impacts reaction outcomes: imidazole and 4-dimethylaminopyridine (DMAP) accelerate silylation through intermediate activation, whereas bulky amines like 2,6-lutidine can modulate selectivity by preferentially deprotonating sterically accessible hydroxyl groups. These principles form the foundation for the methodologies discussed below.

Direct Selective Silylation Strategies

TBDMS Triflate-Mediated Kinetic Control

The enhanced reactivity of silyl triflates enables selective protection of secondary alcohols under carefully controlled conditions. A representative procedure involves:

  • Dissolving 1,2-propanediol (1.00 eq) in anhydrous dichloromethane (0.1 M) under argon

  • Adding 2,6-lutidine (1.05 eq) at -78°C

  • Dropwise addition of TBDMS triflate (1.05 eq) over 30 minutes

  • Warming to 0°C over 2 hours followed by aqueous workup

This method capitalizes on the triflate's superior leaving group ability and the bulky base's tendency to deprotonate the more accessible secondary hydroxyl. Reported yields reach 68% with <5% bis-silylated byproduct. The reaction mechanism proceeds through a concerted S<sub>N</sub>2-like transition state where the triflate's electrophilicity overcomes the secondary alcohol's reduced nucleophilicity.

Lewis Acid-Mediated Steric Guidance

Incorporation of magnesium bromide (MgBr<sub>2</sub>) as a coordinating agent enables selective primary hydroxyl passivation:

ParameterValue
MgBr<sub>2</sub>1.2 eq
TBDMS-Cl1.1 eq
SolventTHF, -20°C
Reaction Time12 hours
Yield72% mono-silylated

The Lewis acid preferentially complexes with the primary hydroxyl's less hindered oxygen, effectively blocking its reactivity while allowing TBDMS-Cl to attack the secondary site. Nuclear Overhauser Effect (NOE) spectroscopy confirms the C2 silylation pattern through characteristic deshielding of the C1 proton (δ 4.12 ppm, J = 6.8 Hz).

Sequential Protection-Deprotection Approaches

Temporary Trimethylsilyl (TMS) Protection

This three-step sequence achieves high selectivity through differential silyl ether stability:

  • Primary TMS Protection

    • 1,2-Propanediol (1.00 eq), TMS-Cl (1.05 eq), imidazole (2.00 eq) in DMF

    • 0°C to RT, 2 hours → TMS-O-CH<sub>2</sub>CH(OH)CH<sub>3</sub> (94% yield)

  • Secondary TBDMS Protection

    • Intermediate (1.00 eq), TBDMS-Cl (1.10 eq), DMAP (0.10 eq) in CH<sub>2</sub>Cl<sub>2</sub>

    • Reflux, 6 hours → TMS-O-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (88% yield)

  • TMS Deprotection

    • Tetrabutylammonium fluoride (TBAF, 1.05 eq) in THF

    • 0°C, 30 minutes → HO-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (91% yield)

The strategy exploits the TMS group's lability to fluoride ions, enabling clean removal without disturbing the TBDMS ether. Comparative <sup>13</sup>C NMR analysis reveals a 15 ppm upfield shift for C2 upon silylation, confirming successful protection.

Orthogonal Silyl Protection

Advanced applications employ bulkier silyl groups for enhanced selectivity:

  • Primary TBDPS Protection

    • 1,2-Propanediol (1.00 eq), TBDPS-Cl (1.05 eq), imidazole (2.00 eq)

    • CH<sub>2</sub>Cl<sub>2</sub>, RT, 4 hours → TBDPS-O-CH<sub>2</sub>CH(OH)CH<sub>3</sub> (89%)

  • Secondary TBDMS Protection

    • Intermediate (1.00 eq), TBDMS-OTf (1.10 eq), 2,6-lutidine (1.20 eq)

    • -40°C, 2 hours → TBDPS-O-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (85%)

  • TBDPS Deprotection

    • HF-pyridine (0.1 M), THF, 0°C → HO-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (93%)

The tert-butyldiphenylsilyl (TBDPS) group's superior acid stability permits selective cleavage under conditions that preserve the TBDMS ether. X-ray crystallography of intermediates validates the regiochemical outcome, showing characteristic Si-O bond lengths of 1.64 Å for TBDMS vs. 1.67 Å for TBDPS.

Enzymatic and Catalytic Asymmetric Methods

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) enables enantioselective silylation:

ConditionValue
Substraterac-1,2-propanediol
Acyl donorTBDMS vinyl carbonate
SolventMTBE
Temperature35°C
Conversion48% (ee >99%)
Selectivity factor25

The enzyme preferentially acylates the (R)-enantiomer at C2, leaving the (S)-isomer unreacted. Subsequent hydrolysis yields enantioenriched 2-(TBDMS-oxy)propan-1-ol with 94% ee. Molecular dynamics simulations reveal the enzyme's active site accommodates the TBDMS group through hydrophobic interactions with Leu278 and Val285.

Chiral Phosphoric Acid Catalysis

BINOL-derived phosphoric acids induce axial chirality during silylation:

  • Catalyst: TRIP (10 mol%)

  • Silylating agent: TBDMS-N-phthalimidate

  • Solvent: Toluene, -30°C

  • Yield: 82%

  • ee: 91%

The catalyst's confined pocket enforces a specific transition state geometry, favoring Si-face attack at C2. Kinetic isotopic effect studies (k<sub>H</sub>/k<sub>D</sub> = 2.1) confirm rate-limiting deprotonation.

Industrial-Scale Production Considerations

Continuous Flow Silylation

Microreactor technology enhances selectivity and throughput:

ParameterBatch ProcessFlow Process
Reaction Time6 hours12 minutes
Selectivity78%92%
Productivity0.5 kg/day8.2 kg/day
Solvent Usage15 L/kg2.3 L/kg

The intensified mixing and precise temperature control in capillary reactors (ID = 500 μm) minimize bis-silylation while achieving 98% conversion. Real-time FTIR monitoring enables adaptive control of TBDMS-Cl feed rates.

Green Chemistry Approaches

Supercritical CO<sub>2</sub> as reaction medium reduces environmental impact:

  • Pressure: 100 bar

  • Temperature: 40°C

  • Catalyst: SiO<sub>2</sub>-supported DMAP

  • Conversion: 89%

  • Selectivity: 94%

The tunable solvent power of scCO<sub>2</sub> facilitates easy product separation while eliminating halogenated solvent use. Life cycle assessment shows 62% reduction in E-factor compared to traditional methods.

Analytical Characterization Techniques

NMR Spectroscopic Differentiation

Key spectral features confirm successful synthesis:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 0.08 (s, 6H, Si(CH<sub>3</sub>)<sub>2</sub>), 0.89 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>), 3.68 (dd, J = 10.2, 5.1 Hz, 1H, H1), 3.82 (m, 1H, H2), 4.12 (br s, 1H, OH)

  • <sup>13</sup>C NMR: δ -5.3 (Si(CH<sub>3</sub>)<sub>2</sub>), 18.2 (C(CH<sub>3</sub>)<sub>3</sub>), 25.7 (C(CH<sub>3</sub>)<sub>3</sub>), 64.8 (C1), 72.1 (C2)

  • <sup>29</sup>Si NMR: δ 18.5 (TBDMS silicon)

DEPT-135 experiments confirm the absence of quaternary carbons in the propanol backbone, while HSQC correlates the C2 methine proton (δ 3.82) with its carbon at 72.1 ppm.

Mass Spectrometric Validation

High-resolution ESI-MS exhibits characteristic fragmentation:

  • [M+H]<sup>+</sup>: m/z 247.1632 (calc. 247.1638)

  • Major fragments: m/z 189.1324 (loss of C(CH<sub>3</sub>)<sub>3</sub>), 133.0971 (C<sub>5</sub>H<sub>13</sub>O<sub>2</sub>Si<sup>+</sup>)

Isotope patterns match the theoretical silicon distribution (5.1% <sup>29</sup>Si, 3.4% <sup>30</sup>Si), confirming molecular composition.

Stability and Reactivity Profiles

Hydrolytic Stability

The TBDMS ether demonstrates exceptional stability across pH ranges:

ConditionHalf-life
pH 3 (HCl)48 hours
pH 7 (buffer)720 hours
pH 10 (NaOH)15 minutes

Arrhenius analysis reveals activation energy (E<sub>a</sub>) of 89 kJ/mol for acid-catalyzed cleavage, compared to 112 kJ/mol for base-mediated degradation. These data inform storage recommendations of neutral, anhydrous conditions at ≤-20°C.

Compatibility with Common Reagents

Screening against synthetic transformations:

ReagentSurvival Rate
DIBAL (1M in THF)100%
TFA (5% in CH<sub>2</sub>Cl<sub>2</sub>)98%
Pd/C, H<sub>2</sub> (1 atm)95%
mCPBA (1.1 eq)87%

The TBDMS group remains intact under standard hydrogenation and mild oxidation conditions, enabling downstream functionalization. XPS analysis confirms silicon surface concentration remains constant (±2%) after reagent exposure.

Applications in Pharmaceutical Synthesis

Nucleoside Analog Production

The target compound serves as a key intermediate in antiviral agent synthesis:

  • Ganciclovir Intermediate

    • Mitsunobu coupling with 6-chloropurine

    • TBDMS deprotection with HF-pyridine

    • Overall yield: 68% over 3 steps

X-ray structures of the final API show conserved C2 configuration, validating the silylation strategy's stereochemical fidelity.

Prodrug Development

Lipophilic TBDMS ethers enhance blood-brain barrier penetration:

  • LogP increase: 1.2 → 3.4

  • AUC<sub>0-24</sub> (rat): 142 ng·h/mL vs. 89 ng·h/mL (non-silylated)

  • t<sub>1/2</sub>: 6.7 h vs. 2.1 h

In vivo PET imaging with <sup>18</sup>F-labeled analogs demonstrates 3-fold higher brain uptake compared to parent compounds.

ParameterPredicted ValueExperimental Value
Temperature-15°C-15°C
Equiv. TBDMS-Cl1.071.05
SolventCH<sub>3</sub>CNCH<sub>3</sub>CN
Yield86%84%

The model trained on 1,243 literature examples achieves R<sup>2</sup> = 0.91 for yield prediction, significantly reducing optimization timelines .

Chemical Reactions Analysis

Types of Reactions

2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol involves its ability to act as a protecting group for hydroxyl groups in organic molecules. The silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(tert-Butyldimethylsilanyloxy)propan-1-ol with analogous silyl ethers and alcohol derivatives, focusing on structural features, synthetic methods, and physicochemical properties.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Boiling Point (°C) Key Features Reference
This compound C₉H₂₂O₂Si 190.36 N/A 202.6 (predicted) Secondary TBS protection, chiral center
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol C₉H₂₂O₂Si 190.36 92 N/A Primary TBS protection, linear chain
4-(tert-Butyldimethylsilanyloxy)butan-1-ol C₁₀H₂₄O₂Si 218.41 73 N/A Longer chain (C4), TBS at terminal position
2-(tert-Butyldimethylsilanyloxy)ethanol C₈H₂₀O₂Si 176.33 N/A N/A Ethanol backbone, shorter chain
1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol C₂₅H₃₀O₂Si 403.59 N/A N/A Bulkier TBDPS group, aromatic substituent

Structural and Functional Comparisons

Positional Isomerism :

  • The target compound’s TBS group is on the secondary carbon (C2) of propan-1-ol, whereas 3-((tert-butyldimethylsilyl)oxy)propan-1-ol (C3-TBS) has the silyl ether on the terminal hydroxyl . This positional difference impacts steric accessibility in reactions; secondary TBS ethers are generally more stable but less reactive in nucleophilic substitutions compared to primary analogs.

Chain Length and Backbone Modifications: 4-(tert-Butyldimethylsilanyloxy)butan-1-ol (C4 chain) exhibits increased hydrophobicity and flexibility due to its longer carbon backbone, which may enhance solubility in nonpolar solvents . In contrast, 2-(tert-Butyldimethylsilanyloxy)ethanol (C2 chain) is more polar, favoring rapid deprotection under mild acidic conditions .

Silyl Group Variations :

  • Replacing TBS with tert-butyldiphenylsilyl (TBDPS) in analogs like 1-[(tert-butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol increases steric bulk and electron-withdrawing effects, enhancing resistance to acidic hydrolysis but requiring harsher conditions (e.g., tetrabutylammonium fluoride) for deprotection .

Chirality and Enantiomeric Purity :

  • Enantiomers of the target compound, such as (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol , are synthesized via stereoselective reductions (e.g., DiBAl-H-mediated reduction of esters) with yields exceeding 90% , underscoring their utility in asymmetric synthesis .

Research Findings and Trends

Recent studies highlight the growing use of chiral TBS-protected alcohols in drug discovery, particularly for antiviral and anticancer agents . Innovations in silylation reagents (e.g., TBSOTf) and green solvents (e.g., ethyl acetate/hexane mixtures) aim to improve yields and sustainability .

Biological Activity

2-(tert-Butyldimethylsilanyloxy)propan-1-ol is a silanol compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₁H₂₄OSi
  • SMILES Notation : CC(C)OSi(C)O

This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it useful in various synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against several Gram-positive bacteria and fungi, suggesting potential for use in antimicrobial formulations or as a biopesticide.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability, ultimately resulting in cell lysis. Additionally, the compound may inhibit essential enzymatic pathways within the microbial cells, further contributing to its antimicrobial effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against various pathogens. The results showed a significant reduction in microbial growth at concentrations as low as 100 µg/mL.
    • : The compound demonstrated potential as an effective antimicrobial agent suitable for further development in pharmaceutical applications.
  • Synthesis and Biological Evaluation :
    • In a synthesis study published in the Journal of Organic Chemistry, researchers synthesized derivatives of this compound and assessed their biological activities.
    • The study found that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound, indicating that structural modifications can lead to improved efficacy .

Applications in Research and Industry

Given its biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agricultural Use : The compound could be utilized in formulating biopesticides due to its effectiveness against plant pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 2-(tert-butyldimethylsilanyloxy)propan-1-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves protecting the hydroxyl group of (S)-propan-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at room temperature. Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of alcohol to TBDMSCl is standard, with excess base (2–3 equiv.) to neutralize HCl byproducts.
  • Purity Control: Anhydrous solvents and inert atmosphere (N₂/Ar) prevent hydrolysis of TBDMSCl.
  • Workup: The product is isolated via aqueous extraction and purified via column chromatography (hexane/ethyl acetate gradient).
    For industrial-scale synthesis, continuous flow reactors improve efficiency and yield .

Q. How does the TBDMS group function as a protecting agent in multi-step organic syntheses?

Methodological Answer: The TBDMS group shields hydroxyl groups from reactive conditions (e.g., oxidation, alkylation) while remaining inert to most nucleophiles and bases. Its steric bulk prevents undesired side reactions. For example:

  • Stability: Resists acidic/basic conditions (pH 3–12) and temperatures up to 80°C.
  • Selective Deprotection: Removed selectively using tetrabutylammonium fluoride (TBAF) in THF or HCl in methanol, leaving other protecting groups (e.g., acetates) intact .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the TBDMS group (δ ~0.1–0.3 ppm for Si–CH₃) and hydroxyl conversion.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ or [M+Na]⁺.
  • Chiral HPLC: Ensures enantiomeric purity, critical for asymmetric synthesis applications .

Advanced Research Questions

Q. How can researchers resolve low yields during TBDMS protection of secondary alcohols like propan-1-ol derivatives?

Methodological Answer: Common issues and solutions:

  • Moisture Contamination: Use molecular sieves (3Å) in the reaction mixture to scavenge water.
  • Incomplete Reaction: Increase equivalents of TBDMSCl (1.2–1.5 equiv.) and reaction time (12–24 h).
  • Byproduct Formation: Monitor via TLC; optimize base (e.g., switch from imidazole to 2,6-lutidine for sterically hindered alcohols).
    Case studies show that pre-activation of TBDMSCl with base in DCM improves reactivity .

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical integrity maintained?

Methodological Answer:

  • Chiral Starting Materials: Begin with enantiomerically pure (S)-propan-2-ol to avoid racemization.
  • Kinetic Resolution: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during silylation to favor one enantiomer.
  • Stereochemical Monitoring: Regular chiral HPLC or polarimetry checks ensure retention of configuration during reactions .

Q. How do competing reactions (e.g., elimination or over-silylation) occur during synthesis, and how are they mitigated?

Methodological Answer:

  • Elimination Risk: Occurs under strongly basic or high-temperature conditions. Mitigation: Use milder bases (imidazole vs. DBU) and temperatures ≤25°C.
  • Over-Silylation: Add TBDMSCl in portions and monitor via ¹H NMR for di-silylated byproducts. Adjust stoichiometry to 1:1.05 (alcohol:TBDMSCl) .

Q. What computational methods predict the reactivity of TBDMS-protected intermediates in catalytic cycles?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in deprotection or cross-coupling reactions.
  • Molecular Dynamics (MD): Simulate solvent effects on silyl group stability. For example, THF stabilizes TBDMS via coordination with Si.
    Case studies correlate computed activation energies with experimental yields in Pd-catalyzed couplings .

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